molecular formula C21H24N2O2S B11017913 2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

Cat. No.: B11017913
M. Wt: 368.5 g/mol
InChI Key: HWOUWPPEHXRNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide typically involves multiple steps. One common method includes the condensation of benzylamine with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives, such as:

  • 2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine
  • 2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxylic acid

Uniqueness

What sets 2-benzyl-N-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-benzyl-N-(3-methylbutyl)-4-oxo-3H-1,3-benzothiazine-2-carboxamide

InChI

InChI=1S/C21H24N2O2S/c1-15(2)12-13-22-20(25)21(14-16-8-4-3-5-9-16)23-19(24)17-10-6-7-11-18(17)26-21/h3-11,15H,12-14H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

HWOUWPPEHXRNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1(NC(=O)C2=CC=CC=C2S1)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.